molecular formula C13H14N2O2 B3162203 4-Ethoxy-3-imidazol-1-ylmethyl-benzaldehyde CAS No. 876708-60-0

4-Ethoxy-3-imidazol-1-ylmethyl-benzaldehyde

Cat. No.: B3162203
CAS No.: 876708-60-0
M. Wt: 230.26 g/mol
InChI Key: UDWZPBWWVYGNHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-imidazol-1-ylmethyl-benzaldehyde typically involves the reaction of 4-ethoxybenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-imidazol-1-ylmethyl-benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-3-imidazol-1-ylmethyl-benzaldehyde is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-imidazol-1-ylmethyl-benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. The aldehyde group can also undergo nucleophilic addition reactions, leading to the formation of covalent adducts with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-imidazol-1-ylmethyl-benzaldehyde
  • 4-Ethoxy-3-pyridylmethyl-benzaldehyde
  • 4-Ethoxy-3-imidazol-1-ylmethyl-benzyl alcohol

Uniqueness

4-Ethoxy-3-imidazol-1-ylmethyl-benzaldehyde is unique due to the presence of both the ethoxy group and the imidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

4-ethoxy-3-(imidazol-1-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13-4-3-11(9-16)7-12(13)8-15-6-5-14-10-15/h3-7,9-10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWZPBWWVYGNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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